molecular formula C12H13ClN2OS B2697878 {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1481377-58-5

{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Cat. No. B2697878
CAS RN: 1481377-58-5
M. Wt: 268.76
InChI Key: VPYXUSJUBSGJJT-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1481377-58-5, is a chemical with a molecular weight of 268.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2OS/c1-8(9-2-4-10(13)5-3-9)15-11(7-16)6-14-12(15)17/h2-6,8,16H,7H2,1H3,(H,14,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.77 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Advanced Functional Materials

Imidazole and its derivatives have shown significant promise in the development of advanced materials. For instance, the work by Ha et al. (2004) on the oxidative polymerization of ethylenedioxythiophene (EDOT) and its methanol-substituted derivative showcases the potential to enhance conductivity in polymers through careful manipulation of monomers and processing parameters. This research highlights the applicability of imidazole derivatives in creating highly conductive and transparent films for device applications, underscoring the versatility of imidazole structures in material science (Yung-Hoon Ha et al., 2004).

Organic Chemistry Syntheses

In organic synthesis, compounds with imidazole rings and sulfanyl groups are pivotal intermediates. Egorov et al. (2019) demonstrated the nucleophilic substitution reactions of cyclopentenediones, providing insights into the reactivity and potential applications of imidazole-containing compounds in synthesizing various functionalized organic molecules. Such studies are crucial for the development of new pharmaceuticals, agrochemicals, and materials (V. Egorov et al., 2019).

Antimicrobial and Antiviral Activities

Research on imidazole derivatives also extends to biomedical applications, particularly in developing antimicrobial and antiviral agents. The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides by Chen et al. (2010) illustrates the potential of sulfanyl and imidazole groups in crafting compounds with significant bioactivity. Their work on synthesizing new derivatives and evaluating their anti-tobacco mosaic virus activity showcases the therapeutic potential of these motifs (Zhuo Chen et al., 2010).

properties

IUPAC Name

3-[1-(4-chlorophenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-8(9-2-4-10(13)5-3-9)15-11(7-16)6-14-12(15)17/h2-6,8,16H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYXUSJUBSGJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2C(=CNC2=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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